Dolichyl D-mannosyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

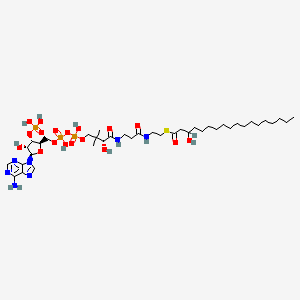

Dolichyl beta-D-mannosyl phosphate is a dolichyl D-mannosyl phosphate. It is a conjugate acid of a dolichyl beta-D-mannosyl phosphate(1-).

Applications De Recherche Scientifique

Role in Glycosylation and Enzyme Activity

Dolichyl D-mannosyl phosphate (Dol-P-Man) is integral in the biosynthesis of N-linked oligosaccharides, O-linked oligosaccharides on yeast glycoproteins, and the synthesis of glycosyl-phosphatidylinositol anchors found on many cell surface glycoproteins. Investigations have determined the activities of fluorescent labeled dolichyl-phosphate derivatives and the intramolecular distances between amino acid residues near the active site of the enzyme-phospholipid interactions, shedding light on the structure and function of the Dol-P-Man synthase and its role in glycosylation processes (Xing et al., 2000). Structural studies of Saccharomyces cerevisiae dolichyl-phosphate-mannose synthase have also provided insights into the synthesis of dolichyl-phosphate-linked oligosaccharide chains in membranes of the endoplasmic reticulum, proposing a molecular mechanism of catalysis (Lamani et al., 2006).

Novel Probes for Identifying ER Proteins

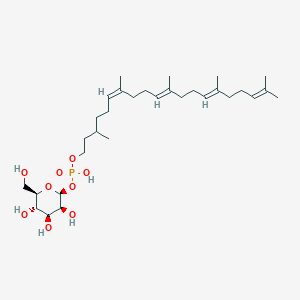

Novel citronellyl-based photoprobes have been designed to identify ER proteins interacting with Dolichyl Phosphate in yeast and mammalian cells. These probes, used in combination with in vitro enzymatic assays and mass spectrometry, show potential for identifying previously unidentified Dol-P-interacting proteins, including those required for the transbilayer movement and regulation of DLO synthesis (Rush et al., 2016).

Human Dolichol-Phosphate-Mannose Synthase Structure

Research has revealed that human dolichol-phosphate-mannose synthase consists of three subunits: DPM1, DPM2, and DPM3. These subunits interact to form the complete enzyme, each playing unique roles in the stability and enzymatic activity of the synthase, highlighting the complex nature of this enzyme in humans (Maeda et al., 2000).

Role in Congenital Disorders

Deficiencies in enzymes involved in the biosynthesis of dolichyl-phosphate mannose can lead to congenital disorders. For instance, deficiency of dolichyl-phosphate mannose synthase-1 causes congenital disorder of glycosylation type Ie, affecting the assembly of N-glycans and resulting in severe developmental delays and other clinical manifestations (Imbach et al., 2000).

Implications in Cardiomyopathy and Glycosylation

Research has also connected mutations in the DOLK gene, responsible for the formation of dolichol-phosphate, to autosomal recessive dilated cardiomyopathy. The deficiency in dolichol kinase, affecting the N-glycosylation and alpha-dystroglycan O-mannosylation, indicates a link between glycosylation processes and certain forms of cardiomyopathy (Lefeber et al., 2011).

Propriétés

Nom du produit |

Dolichyl D-mannosyl phosphate |

|---|---|

Formule moléculaire |

C31H55O9P |

Poids moléculaire |

602.7 g/mol |

Nom IUPAC |

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C31H55O9P/c1-22(2)11-7-12-23(3)13-8-14-24(4)15-9-16-25(5)17-10-18-26(6)19-20-38-41(36,37)40-31-30(35)29(34)28(33)27(21-32)39-31/h11,13,15,17,26-35H,7-10,12,14,16,18-21H2,1-6H3,(H,36,37)/b23-13+,24-15+,25-17-/t26?,27-,28-,29+,30+,31+/m1/s1 |

Clé InChI |

AGLXCEGQRIYVRV-DCNFWXCGSA-N |

SMILES isomérique |

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzothiazol-3-ium)](/img/structure/B1262588.png)

![2'-O-sulfo-2-O-tetracosanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose](/img/structure/B1262590.png)

![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)

![(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)

![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)